2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine
Description
Properties
IUPAC Name |
[2-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-17-13-25-23(26-14-17)30-18-9-6-12-27(15-18)22(29)20-11-5-4-10-19(20)21(28)16-7-2-1-3-8-16/h1-5,7-8,10-11,13-14,18H,6,9,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVTTNGMZCGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzoylphenyl Intermediate: This could involve the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Chloropyrimidinyl Intermediate: This might involve the chlorination of pyrimidine using reagents like phosphorus oxychloride.
Coupling Reactions: The final step could involve coupling the benzoylphenyl and chloropyrimidinyl intermediates with a piperidinyl group using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine
In medicine, 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine could be investigated for its therapeutic potential in treating diseases or conditions, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several piperidine-based compounds with diverse biological activities (e.g., neurokinin antagonists, tachykinin receptor inhibitors).
Key Structural and Functional Analogues:
| Compound Name (Non-Abbreviated) | Core Structure | Key Functional Groups | Reported Activity |
|---|---|---|---|
| SR142801 | Piperidine | Benzoyl, dichlorophenyl | Neurokinin NK1 receptor antagonist |
| SR140333 | Piperidine | Dichlorophenyl, isopropoxyphenyl | Tachykinin NK1 receptor antagonist |
| CP99994 | Piperidine | Methoxybenzylamino, phenyl | Neurokinin NK1 receptor antagonist |
| Target Compound | Pyrimidine + piperidine | Benzoylbenzoyl, chloropyrimidine | Unknown (no direct data in sources) |
Comparative Analysis:
Piperidine Modifications :
- The target compound’s piperidine moiety is doubly benzoylated, unlike SR142801 or CP99994, which feature single benzoyl or methoxybenzyl groups. This may enhance lipophilicity or alter receptor binding kinetics .
- SR142801 and SR140333 include halogenated aryl groups (e.g., dichlorophenyl), which are absent in the target compound, suggesting divergent selectivity profiles.
Pyrimidine Core :
- The 5-chloropyrimidine group distinguishes the target compound from other piperidine derivatives in , which typically lack heteroaromatic cores. This may confer unique electronic or steric properties for interactions with enzymes or receptors.
Biological Activity :
- While SR142801 and CP99994 are confirmed GPCR antagonists, the target compound’s activity remains uncharacterized in the provided sources. Its dual benzoyl groups could theoretically interfere with receptor dimerization or allosteric modulation, but experimental validation is lacking.
Biological Activity
The compound 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.83 g/mol. The structure features a chloropyrimidine ring and a piperidine moiety, which are significant in determining its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine have shown effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It has been linked to the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Studies have reported IC50 values in the micromolar range for related compounds, indicating a promising avenue for further investigation .
Anticancer Properties
Preliminary studies suggest that compounds similar to 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine may possess anticancer properties. The presence of the benzoyl group has been associated with enhanced cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Hypoglycemic Effects
Some derivatives have demonstrated hypoglycemic activity, making them candidates for diabetes management. This effect is attributed to their ability to enhance insulin sensitivity and glucose uptake in peripheral tissues .
Study 1: Antimicrobial Efficacy
A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives and evaluated their antimicrobial efficacy. Among these, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Enzyme Inhibition Profile
In another investigation, the enzyme inhibition profile of synthesized compounds was assessed using in vitro assays. Compounds exhibited strong AChE inhibition with IC50 values ranging from 0.5 to 5 µM, suggesting that modifications in their chemical structure could enhance their inhibitory potency .
Study 3: Cytotoxicity Against Cancer Cells
Research exploring the cytotoxic effects of related compounds on cancer cell lines revealed that specific structural modifications led to increased apoptosis in HeLa cells. The study highlighted the importance of the chloropyrimidine moiety in enhancing anticancer activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Piperidine functionalization : Introducing the benzoylbenzoyl group at the piperidine nitrogen under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Chloropyrimidine coupling : Reaction of the functionalized piperidine with 5-chloro-2-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
- Critical parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for nucleophilic substitution), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns, with δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) as diagnostic signals .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the benzoylbenzoyl and chloropyrimidine moieties. Crystallization in ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₉ClN₃O₃: 420.1112) .
Q. What preliminary in vitro assays are recommended to assess the compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (1 nM–100 µM) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC₅₀ calculations .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can computational chemistry tools predict the binding affinity and mechanism of action of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets. Prioritize targets with Glide scores < -7.0 kcal/mol .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) using GROMACS .
- Free-energy calculations (MM/PBSA) : Estimate binding energies (ΔG < -50 kJ/mol indicates high affinity) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Embedded experimental design : Combine quantitative bioactivity data with qualitative analysis of assay conditions (e.g., cell line variability, serum concentration effects) .
- Meta-analysis : Normalize data using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables (e.g., incubation time, solvent DMSO%) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and CRISPR knockouts of putative targets .
Q. What key considerations inform stability studies under varying physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Temperature-dependent stability : Store at 4°C, 25°C, and 40°C for 4 weeks. Use Arrhenius plots to extrapolate shelf life .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
